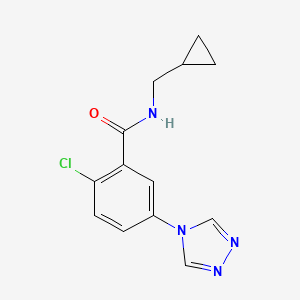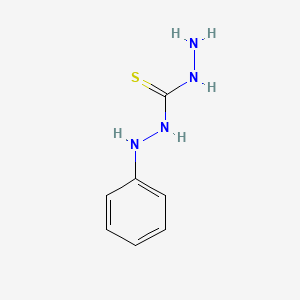![molecular formula C21H23ClN6O2S B12169524 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12169524.png)
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[4-(3-氯苯基)哌嗪-1-基]-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基}-N-[(2Z)-4,5-二甲基-1,3-噻唑-2(3H)-亚基]乙酰胺是一种复杂的有机化合物,在各个科学研究领域引起了广泛关注。该化合物以其复杂的结构为特征,其中包括哌嗪环、氯苯基基团、吡啶并[1,2-a]嘧啶酮部分和噻唑环。这些官能团的独特排列赋予化合物特定的化学性质和潜在的生物活性。
准备方法
合成路线和反应条件
2-{3-[4-(3-氯苯基)哌嗪-1-基]-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基}-N-[(2Z)-4,5-二甲基-1,3-噻唑-2(3H)-亚基]乙酰胺的合成通常涉及多个步骤,每个步骤都需要特定的试剂和条件。一般的合成路线可能包括:
哌嗪衍生物的形成: 第一步涉及在受控条件下使3-氯苯胺与哌嗪反应,形成4-(3-氯苯基)哌嗪中间体。
吡啶并[1,2-a]嘧啶酮部分的合成: 下一步涉及通过环化反应形成吡啶并[1,2-a]嘧啶酮环,通常使用肼衍生物和合适的催化剂。
噻唑环的形成: 噻唑环是单独合成的,通常通过涉及硫代酰胺和α-卤代酮的缩合反应。
最终偶联反应: 最后一步是在特定条件下偶联先前合成的中间体,以形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这通常包括使用先进技术,如连续流动反应器、催化剂的高通量筛选和自动化纯化系统。
化学反应分析
反应类型
2-{3-[4-(3-氯苯基)哌嗪-1-基]-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基}-N-[(2Z)-4,5-二甲基-1,3-噻唑-2(3H)-亚基]乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化,导致形成氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行,导致形成化合物的还原形式。
取代: 该化合物可以进行亲核或亲电取代反应,特别是在氯苯基和噻唑部分。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 卤化剂,如N-溴代丁二酰亚胺(NBS)或亲核试剂,如胺和硫醇。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生胺或醇衍生物。
科学研究应用
2-{3-[4-(3-氯苯基)哌嗪-1-基]-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基}-N-[(2Z)-4,5-二甲基-1,3-噻唑-2(3H)-亚基]乙酰胺已被用于各种科学研究应用,包括:
化学: 该化合物被用作合成更复杂分子以及有机合成中的试剂的构建块。
医学: 该化合物正在研究其潜在的治疗效果,特别是在治疗神经系统疾病和癌症方面。
工业: 它用于开发新材料以及作为工业过程中的催化剂。
作用机制
2-{3-[4-(3-氯苯基)哌嗪-1-基]-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基}-N-[(2Z)-4,5-二甲基-1,3-噻唑-2(3H)-亚基]乙酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与受体或酶结合,调节其活性并导致下游效应。例如,它可以抑制参与细胞增殖的某些酶,从而产生抗癌作用。
相似化合物的比较
类似化合物
1-[4-(2-烷基氨基乙氧基)苯甲酰基]-3,5-双(亚芳基)-4-哌啶酮: 这些化合物与目标化合物具有结构相似性,并表现出细胞毒性。
新橙皮苷、柚皮苷、橙皮苷和新橙皮苷: 这些化合物具有相似的官能团,并在医药应用中使用。
独特性
2-{3-[4-(3-氯苯基)哌嗪-1-基]-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基}-N-[(2Z)-4,5-二甲基-1,3-噻唑-2(3H)-亚基]乙酰胺的独特性在于其官能团的特定组合,赋予了独特的化学和生物学特性。这使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C21H23ClN6O2S |
|---|---|
分子量 |
459.0 g/mol |
IUPAC 名称 |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H23ClN6O2S/c1-14-15(2)31-21(23-14)24-19(29)13-28-20(30)7-6-18(25-28)27-10-8-26(9-11-27)17-5-3-4-16(22)12-17/h3-7,12H,8-11,13H2,1-2H3,(H,23,24,29) |
InChI 键 |
NHSAGZAIOAGVAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169442.png)
![3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169444.png)

![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide](/img/structure/B12169451.png)
![5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B12169460.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B12169462.png)
![4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B12169471.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12169477.png)
![N-benzyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12169489.png)



![1-(2-methoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12169508.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12169518.png)
